Ak-106

Inflammation cPLA2 inhibition Cellular assay

AK-106 (also designated AK106-001616; CAS 590416-75-4) is a small-molecule inhibitor of cytosolic phospholipase A2 (cPLA2). It belongs to a distinct chemical class characterized by a benzenepropanoic acid core with 3-amino, 4-(indan-2-yloxy), and 5-(1-methyl-1H-indazol-5-yl) substitutions.

Molecular Formula C26H25N3O3
Molecular Weight 427.5 g/mol
CAS No. 590416-75-4
Cat. No. B1664475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAk-106
CAS590416-75-4
Synonyms3-(3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl)-propionic acid
AK-106
AK106-001616
Molecular FormulaC26H25N3O3
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1
InChIInChI=1S/C26H25N3O3/c1-29-24-8-7-19(12-20(24)15-28-29)22-10-16(6-9-25(30)31)11-23(27)26(22)32-21-13-17-4-2-3-5-18(17)14-21/h2-5,7-8,10-12,15,21H,6,9,13-14,27H2,1H3,(H,30,31)
InChIKeyULNYPYSSPODXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AK-106 (AK106-001616) for cPLA2 Research: Compound Overview and Procurement Essentials


AK-106 (also designated AK106-001616; CAS 590416-75-4) is a small-molecule inhibitor of cytosolic phospholipase A2 (cPLA2) . It belongs to a distinct chemical class characterized by a benzenepropanoic acid core with 3-amino, 4-(indan-2-yloxy), and 5-(1-methyl-1H-indazol-5-yl) substitutions . The compound has advanced to Phase II clinical investigation for rheumatoid arthritis, establishing its translational relevance beyond tool-compound status [1].

Why AK-106 Cannot Be Interchanged with Other cPLA2 Inhibitors


The cPLA2 inhibitor class exhibits extreme heterogeneity in potency, selectivity, and translational development stage. Common research tools such as AACOCF3 and pyrrophenone differ from AK-106 by orders of magnitude in cellular potency and selectivity profiles, and critically, they lack the clinical validation data available for AK-106 [1]. Substituting AK-106 with a structurally unrelated cPLA2 inhibitor without head-to-head validation risks confounding experimental results and undermines reproducibility in translational models [2].

AK-106 (AK106-001616) Comparative Evidence: Quantitative Differentiation from Key cPLA2 Inhibitors


AK-106 vs. AACOCF3: Nanomolar vs. Micromolar Cellular Potency in AA Release

AK-106 demonstrates approximately 1000-fold greater potency than the widely used cPLA2 inhibitor AACOCF3 in suppressing arachidonic acid (AA) release from stimulated cells. In Ca²⁺ ionophore A23187-stimulated rat RBL-2H3 cells, AK-106 inhibited AA release with an IC₅₀ of 5.5 nM [1]. In contrast, AACOCF3 exhibited an IC₅₀ of 8 µM in ionophore-challenged U937 cells, and 2 µM in platelets [2]. This substantial potency difference has direct implications for experimental design and compound selection.

Inflammation cPLA2 inhibition Cellular assay

AK-106 vs. AACOCF3: High Isoform Selectivity for cPLA2 Over iPLA2

AK-106 demonstrates exceptional selectivity for cPLA2, showing no significant activity against human iPLA2, bovine sPLA2 IB, and PAF-AH (>10,000-fold selectivity) . In contrast, AACOCF3 is a potent inhibitor of both cPLA2 (IC₅₀ = 1.5 µM) and iPLA2 (IC₅₀ = 6.0 µM) . The narrow selectivity profile of AK-106 reduces the risk of confounding results in mechanistic studies where iPLA2 inhibition would be undesirable.

Selectivity profiling Off-target activity Enzyme inhibition

AK-106 vs. Pyrrophenone: Superior Selectivity and Clinical Validation

While pyrrophenone exhibits similar enzyme-level potency to AK-106 (IC₅₀ = 4.2 nM vs. 3.8 nM) [1][2], AK-106 distinguishes itself through a more rigorous selectivity profile and clinical advancement. Pyrrophenone does not inhibit PLA IB and IIA groups at 250 µM , but comprehensive selectivity data against iPLA2 is less documented. AK-106's >10,000-fold selectivity over iPLA2 is clearly established [2]. Critically, AK-106 has completed Phase II clinical trials for rheumatoid arthritis [3], whereas pyrrophenone remains a research tool compound without reported clinical development. This translational validation provides a higher level of confidence in the compound's safety and efficacy profile for in vivo studies.

Selectivity Clinical development Translational research

AK-106 vs. ASB14780: Comparable Enzyme Potency but AK-106's Broader Cellular Activity Profile

AK-106 (human cPLA2 IC₅₀ = 3.8 nM) [1] and ASB14780 (cPLA2α IC₅₀ = 20 nM) [2] both exhibit nanomolar enzyme potency. However, AK-106 demonstrates a more comprehensive cellular activity profile, including inhibition of PGE2 production (IC₅₀ = 5.1 nM) and LTB4 production (IC₅₀ = 2.6 nM) [1]. ASB14780's cellular activity is primarily characterized in whole blood assays (IC₅₀ = 0.54-0.64 µM) [2], indicating a larger shift from enzyme to cellular potency. The broader cellular validation of AK-106 provides greater confidence in its efficacy in complex biological systems.

Cellular potency cPLA2 inhibition Comparative pharmacology

AK-106's Favorable Drug-Drug Interaction Profile with Methotrexate

In a clinical pharmacology study, co-administration of AK-106 at 200 mg with methotrexate (MTX) resulted in no clinically meaningful drug-drug interaction, with the 90% confidence intervals for the geometric mean ratio of MTX AUC₀₋ₜ falling within the 80-125% bioequivalence range [1]. This is a critical advantage for combination therapy strategies, as MTX is a cornerstone disease-modifying antirheumatic drug (DMARD). In vitro studies identified weak inhibition of OAT1 (IC₅₀ = 18.4 µM) and OAT3 (IC₅₀ = 1.80 µM) by AK-106, providing a mechanistic explanation for the observed interaction at higher doses [1]. This data directly supports the safe use of AK-106 in combination with MTX, a common requirement in rheumatoid arthritis research.

Drug-drug interaction Clinical pharmacology Rheumatoid arthritis

AK-106 (AK106-001616) Application Scenarios: Where Quantitative Evidence Drives Selection


Translational Research in Rheumatoid Arthritis Requiring Clinically Validated cPLA2 Inhibition

Researchers modeling rheumatoid arthritis in vivo or ex vivo should prioritize AK-106 due to its Phase II clinical validation and documented safety profile in combination with methotrexate [1]. The established lack of clinically significant drug-drug interaction at 200 mg supports its use in preclinical models where methotrexate co-administration is planned. This translational data reduces uncertainty in extrapolating from bench to bedside.

Cellular Assays Requiring High-Selectivity cPLA2 Inhibition at Low Nanomolar Concentrations

For studies where off-target inhibition of iPLA2 or other phospholipases would confound results, AK-106 is the preferred tool compound. Its >10,000-fold selectivity for cPLA2 over iPLA2, sPLA2, and PAF-AH [2] ensures that observed phenotypes can be confidently attributed to cPLA2 blockade. In contrast, alternatives like AACOCF3 exhibit significant iPLA2 activity at similar concentrations.

In Vitro Studies Evaluating Inhibition of Pro-Inflammatory Lipid Mediator Production

AK-106 has been validated in multiple cellular systems for the inhibition of downstream pro-inflammatory mediators, including PGE₂ (IC₅₀ = 5.1 nM in LPS-stimulated human PBMCs) and LTB₄ (IC₅₀ = 2.6 nM in A23187-stimulated RBL-2H3 cells) [2]. This broad cellular activity profile makes it an ideal candidate for investigating the role of cPLA2 in eicosanoid-driven inflammatory pathways.

Preclinical Studies Investigating Neuroinflammation and Neuropathic Pain

AK-106 has demonstrated in vivo efficacy in models of neuropathic pain and has shown protective effects in a murine motor neuron-like cell model (SOD1G93A) [3]. For researchers exploring the role of cPLA2 in neuroinflammation or neurodegeneration, AK-106 offers a validated compound with published in vivo data, providing a strong foundation for further mechanistic studies.

Quote Request

Request a Quote for Ak-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.